N~2~-(3-Carboxypropanoyl)ornithine
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Overview
Description
N2-Succinyl-L-ornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle and amino acid metabolism. This compound is particularly significant in the catabolism of arginine and ornithine in various microorganisms, including Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-Succinyl-L-ornithine can be synthesized through the enzymatic reaction involving ornithine succinyltransferase. This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to L-ornithine, forming N2-Succinyl-L-ornithine . The reaction typically occurs under aerobic conditions and can be facilitated by the presence of specific cofactors and optimal pH levels.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of recombinant microorganisms expressing high levels of ornithine succinyltransferase could potentially enhance the yield and efficiency of N2-Succinyl-L-ornithine production.
Chemical Reactions Analysis
Types of Reactions
N2-Succinyl-L-ornithine undergoes various chemical reactions, including:
Common Reagents and Conditions
Transamination: Common reagents include 2-oxoglutarate, which acts as an amino group acceptor.
Hydrolysis: This reaction typically requires water and may be catalyzed by specific hydrolase enzymes.
Major Products Formed
Transamination: The major products are N-succinyl-L-glutamate 5-semialdehyde and L-glutamate.
Hydrolysis: The major products are succinate and ornithine.
Scientific Research Applications
N2-Succinyl-L-ornithine has several applications in scientific research:
Microbial Metabolism: It is a key intermediate in the catabolism of arginine and ornithine in microorganisms like Pseudomonas aeruginosa.
Biochemical Pathway Studies: The compound is used to study the enzymatic pathways involved in amino acid metabolism.
Medical Research: Understanding the metabolism of N2-Succinyl-L-ornithine can provide insights into metabolic disorders related to the urea cycle and amino acid metabolism.
Mechanism of Action
N2-Succinyl-L-ornithine exerts its effects primarily through its role as a substrate in enzymatic reactions. It is converted to other metabolites via transamination and hydrolysis, which are crucial steps in the catabolic pathways of arginine and ornithine . The enzymes involved in these reactions, such as ornithine succinyltransferase and succinylornithine transaminase, play a significant role in regulating the levels of N2-Succinyl-L-ornithine and its downstream products .
Comparison with Similar Compounds
Similar Compounds
N2-Succinyl-L-citrulline: Structurally similar to N2-Succinyl-L-ornithine, this compound is also involved in amino acid metabolism.
N2-Succinyl-L-arginine: Another related compound that participates in similar metabolic pathways.
Uniqueness
N2-Succinyl-L-ornithine is unique due to its specific role in the catabolism of ornithine and arginine. Its formation and subsequent reactions are critical for the proper functioning of the urea cycle and amino acid metabolism in certain microorganisms .
Properties
CAS No. |
899816-95-6 |
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Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-amino-2-(3-carboxypropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
VWXQFHJBQHTHMK-UHFFFAOYSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(=O)O)CN |
physical_description |
Solid |
Origin of Product |
United States |
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